molecular formula C4H2ClN5 B12125368 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro- CAS No. 52773-49-6

1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-

Cat. No.: B12125368
CAS No.: 52773-49-6
M. Wt: 155.54 g/mol
InChI Key: DLGUQJMHVBPJQD-UHFFFAOYSA-N
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Description

4-Chloro-1H-imidazo[4,5-d][1,2,3]triazine is a heterocyclic compound that features a fused ring system consisting of an imidazole and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-imidazo[4,5-d][1,2,3]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chloro-1,2,3-triazine with imidazole derivatives. The reaction conditions often involve the use of catalysts such as nickel or palladium, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-1H-imidazo[4,5-d][1,2,3]triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-imidazo[4,5-d][1,2,3]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 4-chloro-1H-imidazo[4,5-d][1,2,3]triazine, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

4-Chloro-1H-imidazo[4,5-d][1,2,3]triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-chloro-1H-imidazo[4,5-d][1,2,3]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazo[4,5-d][1,2,3]triazine: Lacks the chlorine substituent but shares the same fused ring system.

    4-Methyl-1H-imidazo[4,5-d][1,2,3]triazine: Contains a methyl group instead of a chlorine atom.

    4-Bromo-1H-imidazo[4,5-d][1,2,3]triazine: Contains a bromine atom instead of chlorine.

Uniqueness

4-Chloro-1H-imidazo[4,5-d][1,2,3]triazine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules The chlorine substituent can be readily replaced with other functional groups, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

4-chloro-5H-imidazo[4,5-d]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN5/c5-3-2-4(7-1-6-2)9-10-8-3/h1H,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGUQJMHVBPJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NN=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420612
Record name 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52773-49-6
Record name 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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